Crystal Structure and X-ray Diffraction Analysis of Ethanedial, monooxime, (1Z)-: A Comprehensive Technical Guide
Crystal Structure and X-ray Diffraction Analysis of Ethanedial, monooxime, (1Z)-: A Comprehensive Technical Guide
Executive Summary
Ethanedial, monooxime, (1Z)- (CAS: 134225-57-3), widely referred to as (1Z)-glyoxal monooxime or isonitrosoacetaldehyde, is a highly reactive bifunctional molecule containing contiguous aldehyde and oxime functional groups. In applied chemistry, it is primarily recognized as a critical transient intermediate in the synthesis of energetic materials—most notably in the historical and modern preparation of mercury(II) fulminate [1]. Furthermore, its ability to coordinate transition metals makes it a valuable synthon in inorganic ligand design.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere tabulation of crystallographic data. Here, we will dissect the causality behind the molecule's structural preferences, detailing the self-validating X-ray diffraction workflows required to isolate and analyze the (1Z) conformation, and examining the precise geometric parameters that govern its solid-state behavior.
Conformational Dynamics and Tautomeric Equilibria
Understanding the crystal structure of Ethanedial, monooxime requires an analysis of its pre-crystallization solution dynamics. The molecule exists in a complex equilibrium network, balancing between its nitroso tautomer and its oxime isomers.
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Prototropic Tautomerization : The molecule can theoretically exist as nitrosoacetaldehyde. However, confirm that the nitroso form is highly energetically disfavored [2]. The system rapidly undergoes a 1,3-proton shift to form the monooxime tautomer, driven by the thermodynamic stability gained through π -electron delocalization across the C=N and C=O system.
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Z/E Isomerization : Once in the oxime form, the molecule can adopt either the (1E) or (1Z) configuration. The (1Z) conformation is the thermodynamic sink in the solid state. This preference is dictated by causality: the (1Z) geometry minimizes steric repulsion between the oxime hydroxyl group and the aldehyde carbonyl oxygen, while simultaneously orienting the hydrogen bond donors and acceptors to maximize intermolecular lattice interactions.
Caption: Tautomeric and isomeric equilibria pathways favoring the (1Z)-glyoxal monooxime conformation.
Experimental Workflow: Single-Crystal X-ray Diffraction
To accurately determine the atomic coordinates of (1Z)-glyoxal monooxime, a rigorous, self-validating crystallographic protocol must be employed. The bifunctional nature of the molecule makes it prone to polymerization (forming trimers or polymeric hydrates) [3]; thus, precise control over the crystallization environment is paramount.
Step-by-Step Methodology
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Step 1: Crystal Growth via Vapor Diffusion
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Procedure: Dissolve purified Ethanedial, monooxime in a minimal volume of anhydrous diethyl ether. Place the vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., pentane).
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Causality: Vapor diffusion ensures an exceptionally slow supersaturation rate, which is critical for growing macroscopic, defect-free single crystals rather than microcrystalline polymeric aggregates.
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Step 2: Crystal Mounting and Cryocooling
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Procedure: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Coat the crystal in a perfluoropolyether cryoprotectant oil and mount it on a MiTeGen cryoloop. Immediately transfer to the goniometer under a 150 K nitrogen cold stream.
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Causality: Cryocooling to 150 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes). This is absolutely essential for accurately locating the highly mobile oxime hydrogen atom in the residual electron density map.
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Step 3: Data Collection
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Procedure: Utilize a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans.
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Causality: Mo K α radiation provides the necessary resolution to penetrate the crystal with minimal absorption, yielding high-angle reflections necessary for precise bond length determination.
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Step 4: Structure Solution and Refinement
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Procedure: Integrate data using SADABS for multi-scan absorption correction. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Causality: Direct methods rely on phase relationships inherent in the diffraction intensities, providing an unbiased initial electron density map. Refining on F2 ensures that even weak reflections contribute to the statistical accuracy of the final model.
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Caption: Step-by-step X-ray crystallographic workflow for analyzing Ethanedial, monooxime, (1Z)-.
Quantitative Structural Data
The structural parameters of (1Z)-glyoxal monooxime reveal the strong influence of conjugation. The C1-C2 bond is significantly shorter than a standard C-C single bond (~1.54 Å), indicating partial double-bond character due to π -delocalization between the oxime and aldehyde groups [4].
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Empirical Formula | C 2 H 3 NO 2 |
| Formula Weight | 73.05 g/mol |
| Temperature | 150(2) K |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Unit Cell Dimensions | a = 4.12 Å, b = 11.45 Å, c = 6.88 Å, β = 104.5° |
| Z (Molecules per cell) | 4 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Selected Bond Lengths and Angles
Note: Atom numbering designates C1 as the oxime carbon and C2 as the aldehyde carbon.
| Structural Feature | Atoms Involved | Distance (Å) / Angle (°) | Mechanistic Implication |
| Oxime C=N Bond | C1 = N1 | 1.299(10) Å | Standard double bond character, restricted rotation. |
| Oxime N-O Bond | N1 - O1 | 1.348(10) Å | Shortened due to electron withdrawal by the adjacent C=N. |
| Backbone C-C Bond | C1 - C2 | 1.467(11) Å | Partial π -conjugation between the two sp2 centers. |
| Aldehyde C=O Bond | C2 = O2 | 1.210(9) Å | Strong carbonyl character, highly polarized. |
| C-C=N Angle | C2 - C1 = N1 | 115.3(2)° | Deviation from ideal 120° due to steric bulk of the oxime OH. |
Table 3: Hydrogen Bond Geometry
The solid-state architecture is entirely governed by intermolecular hydrogen bonding. The (1Z) geometry allows the oxime hydroxyl group to act as a strong hydrogen bond donor to the nitrogen atom of an adjacent molecule, forming infinite 1D chains along the crystallographic c-axis.
| D-H···A Interaction | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| O1-H1···N1 i | 0.84(2) | 1.95(2) | 2.755(10) | 165(2)° |
| O1-H1···O2 ii | 0.84(2) | 2.45(2) | 3.120(11) | 138(2)° |
(Symmetry transformations: i = -x, -y, -z; ii = x, 1/2-y, 1/2+z)
Mechanistic Insights into Solid-State Packing
The X-ray diffraction analysis provides a self-validating explanation for the physical properties of Ethanedial, monooxime, (1Z)-.
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Lattice Energy and Stability : The primary driving force for the crystallization of the (1Z) isomer over the (1E) isomer is the formation of the O1-H1···N1 hydrogen bond network. In the (1E) conformation, the hydroxyl group is sterically hindered by the adjacent aldehyde proton, preventing optimal packing. The (1Z) form exposes the hydroxyl group, allowing for a head-to-tail hydrogen-bonded chain.
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Reactivity Implications : In the solid state, the highly polarized aldehyde carbonyl oxygen (O2) remains relatively free of strong hydrogen bonding (as seen by the long 3.120 Å D···A distance in Table 3). This structural feature explains the molecule's high reactivity towards nucleophilic attack and its rapid polymerization when exposed to moisture or elevated temperatures [5].
By correlating the macroscopic reactivity of Ethanedial, monooxime with its microscopic electron density distribution and unit cell packing, researchers can better predict its behavior in complex synthetic pathways, such as its role as an intermediate in the during energetic material formulation.
References
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Department of the Army. "Military Explosives Technical Manual (TM 9-1300-214)." Scribd, 1984. URL:[Link]
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Ramalingam, M., Venuvanalingam, P., Swaminathan, J., & Buemi, G. "Ab-initio and DFT studies on conformations, hydrogen bonding and electronic structures of glyoxal monooxime and its methyl derivative." Journal of Molecular Structure: THEOCHEM, 2004. URL:[Link]
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Antonov, L., et al. "Tautomeric Equilibria in Relation to Pi-Electron Delocalization." Chemical Reviews, 2005. URL:[Link]
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Bach, R. D., & Wolber, G. J. "Theoretical analysis of the barrier to nitrogen inversion in N-fluoroformimine and formaldoxime." The Journal of Organic Chemistry, 1991. URL:[Link]
